molecular formula C13H13N3O2 B599480 5-Nitro-6-(pyrrolidin-1-YL)quinoline CAS No. 19979-54-5

5-Nitro-6-(pyrrolidin-1-YL)quinoline

Cat. No. B599480
CAS RN: 19979-54-5
M. Wt: 243.266
InChI Key: BZCNGMQREVCLIF-UHFFFAOYSA-N
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Description

5-Nitro-6-(pyrrolidin-1-YL)quinoline is a heterocyclic organic compound . It has a molecular formula of C13H13N3O2 .


Molecular Structure Analysis

The molecular structure of 5-Nitro-6-(pyrrolidin-1-YL)quinoline consists of a quinoline ring attached to a nitro group at the 5th position and a pyrrolidin-1-yl group at the 6th position . The molecular weight is 243.26 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-6-(pyrrolidin-1-YL)quinoline include a molecular weight of 243.26 g/mol, a molecular formula of C13H13N3O2, and a complexity of 312 .

Scientific Research Applications

Photocatalytic Applications

5-Nitro-6-(pyrrolidin-1-yl)quinoline and its related compounds have been studied for their potential in photocatalytic applications. These compounds have shown effectiveness in the photocatalytic reduction of fluorescent dyes in sunlight, offering a promising approach for the degradation of persistent pollutants in wastewater from textile, paper, dyes, and other industries. This photocatalytic activity has been attributed to the structure of these compounds, which enables the catalysis of biochemical activities through the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (Kumari & Singh, 2020).

Antiplasmodial and Antifungal Activity

Derivatives of 5-Nitro-6-(pyrrolidin-1-yl)quinoline have been synthesized and evaluated for their antiplasmodial and antifungal activities. These studies have demonstrated that functionalized aminoquinolines derived from intermediate pyrrolidin-1-ylquinolines exhibit moderate to potent activity against the malaria parasite Plasmodium falciparum, as well as against various fungal species, highlighting their potential as antimalarial and antifungal agents (Vandekerckhove et al., 2015).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to 5-Nitro-6-(pyrrolidin-1-yl)quinoline, are recognized for their role as anticorrosive materials. These compounds effectively inhibit metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms, making them valuable in applications requiring corrosion resistance (Verma, Quraishi, & Ebenso, 2020).

Molecular Wire Components

Quinoxaline derivatives have been utilized as components in molecular wire systems due to their redox properties, which are crucial for the design of electron- or hole-conduction systems. Specifically, the redox behavior of quinoxalinoporphyrins can be modulated by peripheral functionalization, allowing for the control of charge density and the potential of reduction and oxidation processes. This feature is essential in the development of molecular electronics (Sintic et al., 2008).

Safety And Hazards

5-Nitro-6-(pyrrolidin-1-YL)quinoline is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-nitro-6-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-16(18)13-10-4-3-7-14-11(10)5-6-12(13)15-8-1-2-9-15/h3-7H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCNGMQREVCLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674874
Record name 5-Nitro-6-(pyrrolidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-6-(pyrrolidin-1-YL)quinoline

CAS RN

19979-54-5
Record name 5-Nitro-6-(pyrrolidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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